Thiochromeno[4,3-b]indole
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Overview
Description
Thiochromeno[4,3-b]indole is a heterocyclic compound that combines the structural features of thiochromene and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiochromeno[4,3-b]indole can be achieved through several methods. One notable method involves the elemental sulfur-promoted [2+3+1] annulation between o-bromobenzaldehyde and indole in dimethylformamide (DMF) at 130°C under nitrogen atmosphere . Another approach includes the copper-catalyzed tandem arylation-cyclization of 2-alkynylphenyl isothiocyanates with diaryliodonium salts, which is performed under mild conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Thiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the this compound scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
Thiochromeno[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: this compound derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of thiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Thiochromeno[2,3-b]indole: Similar in structure but differs in the position of the indole ring fusion.
Thiochromeno[4,3-b]pyridine: Contains a pyridine ring instead of an indole ring.
2H-thiochromene derivatives: These compounds share the thiochromene core but lack the indole moiety.
Uniqueness
Thiochromeno[4,3-b]indole is unique due to its combined structural features of thiochromene and indole, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials.
Properties
CAS No. |
239-12-3 |
---|---|
Molecular Formula |
C15H9NS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
thiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H9NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-9H |
InChI Key |
LVRMUSVWQJOVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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